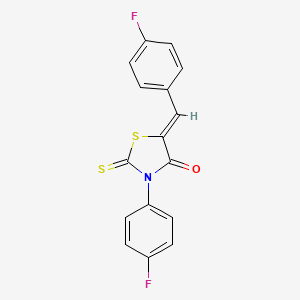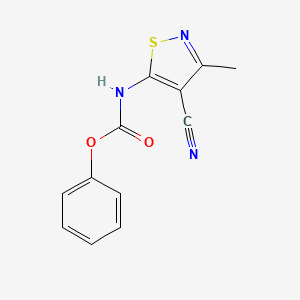![molecular formula C22H24N2O3 B5968098 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide, also known as DIMEB, is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including PI3K/Akt, NF-κB, and MAPK. It also modulates the expression of various genes involved in cell growth, apoptosis, and inflammation. Moreover, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. It has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide in lab experiments is its high potency and selectivity for its target proteins. Moreover, it has been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, one of the limitations of using 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its effects on epigenetic regulation and chromatin remodeling. Moreover, the development of more potent and selective derivatives of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide could lead to the discovery of new therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide in humans could lead to its potential clinical application.
Métodos De Síntesis
The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylpropanol and 4-dimethylaminopyridine. The final step involves the reaction of the resulting amide with 3,5-dimethyl-4-(methoxymethyl)phenol in the presence of potassium carbonate. The overall yield of the synthesis is around 25%.
Aplicaciones Científicas De Investigación
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-21(17-9-6-5-7-10-17)23-22(25)18-11-8-12-19(13-18)26-14-20-15(2)24-27-16(20)3/h5-13,21H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXJTAYIEBEMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5968015.png)

![7-(cyclobutylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968037.png)
![1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B5968038.png)



![1-(3-fluorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5968066.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1-(4-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968070.png)

![3-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5968080.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)
![6-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B5968090.png)